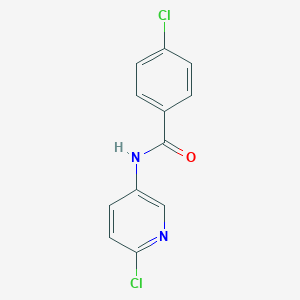

4-クロロ-N-(6-クロロピリジン-3-イル)ベンゾアミド

概要

説明

ICA 110381は、4-クロロ-N-(6-クロロピリジン-3-イル)ベンゾアミドとしても知られており、KCNQチャネルの開口薬として作用する合成化合物です。主に、電位依存性カリウムチャネル、特にKCNQ2およびKCNQ3サブタイプのモジュレーション能力を持つため、科学研究で使用されています。 この化合物は、有意な抗てんかん作用を示しており、てんかん発作の研究において貴重なツールとなっています .

科学的研究の応用

ICA 110381は、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い応用を持っています。

化学

化学において、ICA 110381は、電位依存性カリウムチャネルのモジュレーションを研究するためのツールとして使用されます。 これは、研究者が構造活性相関とチャネルの活性化と阻害のメカニズムを理解するのに役立ちます .

生物学

生物学において、ICA 110381は、さまざまな組織におけるKCNQチャネルの生理学的および病理学的役割を調査するために使用されます。 これは、これらのチャネルのニューロンの興奮性とシグナル伝達における役割を研究する際に特に役立ちます .

医学

医学において、ICA 110381は、抗てんかん剤としての可能性を評価するための前臨床研究で使用されています。 動物モデルにおいて、発作の重症度と頻度を軽減することが示されており、てんかんの新しい治療法の開発のための潜在的な候補となっています .

産業

産業において、ICA 110381は、KCNQチャネルを標的とする新しい医薬品の開発に使用されています。 これらのチャネルをモジュレーションする能力により、神経疾患の治療のための新しい薬物の設計と合成において貴重な化合物となっています .

作用機序

ICA 110381は、電位依存性カリウムチャネルのKCNQ2およびKCNQ3サブユニットに結合することで効果を発揮します。この結合により、これらのチャネルの開口が促進され、カリウムイオンの流出が増加します。 その結果、細胞膜の過分極が起こり、ニューロンの興奮性が低下し、発作活動の可能性が減少します .

類似の化合物との比較

類似の化合物

レチガビン: 類似の抗てんかん作用を持つ別のKCNQチャネル開口薬。

フルピルチン: KCNQチャネル開口薬としても作用する非オピオイド系鎮痛薬。

ICA 110381の独自性

ICA 110381は、KCNQ2およびKCNQ3サブユニットに対する高い選択性を持つ点でユニークであり、これがニューロンの興奮性をモジュレートする上で特に効果的となっています。 強力な抗てんかん作用と発作の重症度と頻度を軽減する能力により、他の類似の化合物とは異なります .

準備方法

合成経路と反応条件

ICA 110381の合成は、4-クロロベンゾイルクロリドと6-クロロ-3-アミノピリジンの反応を伴います。この反応は、通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基の存在下で行われます。 反応混合物を室温で数時間撹拌した後、再結晶またはカラムクロマトグラフィーによって精製して純粋な生成物を得ます .

工業生産方法

ICA 110381の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、品質と収量の一貫性を確保するために、自動反応器と連続フローシステムの使用を含みます。反応条件は、効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています。 最終生成物は、純度と効力を確保するために、厳格な品質管理措置にかけられます .

化学反応解析

反応の種類

ICA 110381は、ベンゾアミド環とピリジン環上の反応性塩素原子の存在により、主に置換反応を受けます。これらの反応は、特定の条件下でさまざまな試薬によって触媒される可能性があります。

一般的な試薬と条件

求核置換反応: ジメチルスルホキシドまたはエタノールなどの極性溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの試薬は、求核置換反応を促進することができます。

求電子置換反応: クロロホルムまたはジクロロメタンなどの非極性溶媒中で、塩化アルミニウムまたは塩化鉄などの試薬は、求電子置換反応を促進することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、水酸化ナトリウムによる求核置換反応は、ヒドロキシル化誘導体の生成につながる可能性がありますが、塩化アルミニウムによる求電子置換反応は、塩素化誘導体の生成につながる可能性があります .

化学反応の分析

Types of Reactions

ICA 110381 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzamide and pyridine rings. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol can facilitate nucleophilic substitution reactions.

Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride in non-polar solvents such as chloroform or dichloromethane can promote electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxylated derivatives, while electrophilic substitution with aluminum chloride can result in the formation of chlorinated derivatives .

類似化合物との比較

Similar Compounds

Retigabine: Another KCNQ channel opener with similar anticonvulsant properties.

Flupirtine: A non-opioid analgesic that also acts as a KCNQ channel opener.

Linopirdine: A compound that inhibits KCNQ channels and is used in research to study the effects of channel inhibition

Uniqueness of ICA 110381

ICA 110381 is unique in its high selectivity for KCNQ2 and KCNQ3 subunits, which makes it particularly effective in modulating neuronal excitability. Its strong anticonvulsant properties and ability to reduce seizure severity and frequency set it apart from other similar compounds .

生物活性

4-chloro-N-(6-chloropyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-chloro-N-(6-chloropyridin-3-yl)benzamide features a benzamide structure with a chloro substituent on the benzene ring and a chloropyridine moiety. The presence of halogen atoms may influence its interaction with biological targets, enhancing its pharmacological properties.

Biological Activities

Research indicates that 4-chloro-N-(6-chloropyridin-3-yl)benzamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, related compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Potential : Similar benzamide derivatives have demonstrated cytotoxic effects on cancer cell lines. The ability to induce apoptosis in malignant cells highlights the therapeutic potential of 4-chloro-N-(6-chloropyridin-3-yl)benzamide in oncology.

- Anti-inflammatory Effects : Compounds with structural similarities often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting that 4-chloro-N-(6-chloropyridin-3-yl)benzamide may also contribute to reducing inflammation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-chloro-N-(6-chloropyridin-3-yl)benzamide:

Pharmacological Characterization

The pharmacological characterization of benzamide derivatives has revealed that modifications can significantly enhance their activity and selectivity. For instance, introducing polar functional groups has been shown to improve solubility and bioavailability without compromising efficacy.

特性

IUPAC Name |

4-chloro-N-(6-chloropyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYOGIUAMYSVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?

A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].

Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?

A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:

- Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].

- ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].

- Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].

- In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。